1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one
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Overview
Description
1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one is a chemical compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by its hexahydro structure, which means it has six hydrogen atoms added to its core structure, making it a saturated compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one typically involves the hydrogenation of isochromene derivatives. One common method is the catalytic hydrogenation of 6H-isochromen-6-one using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the isochromene ring, resulting in the formation of the hexahydro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and controlled hydrogenation of isochromene derivatives, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted isochromenes with various functional groups.
Scientific Research Applications
1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one can be compared with other similar compounds, such as:
1,2,3,6,7,8-hexahydro-6H-isochromen-6-one: Another hexahydro derivative with similar chemical properties.
6-isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol: A structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific hexahydro structure and its potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1,3,4,7,8,8a-hexahydroisochromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h5,8H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTXBQICDZEGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C2C1COCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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